Ladostigil

Alzheimer's disease dual inhibitor multitarget drug

Ladostigil (TV-3326) is a multimodal small molecule designed by combining the pharmacophores of the MAO-B inhibitor rasagiline and the cholinesterase inhibitor rivastigmine into a single molecular entity. It functions as an orally active dual inhibitor of acetylcholinesterase (AChE) and brain-selective monoamine oxidase (MAO), with reported in vitro IC50 values of 31.8 μM for AChE and 37.1 μM for MAO-B.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 209349-27-4
Cat. No. B1674322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLadostigil
CAS209349-27-4
Synonyms(N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate
Ladostigil
TV 3326
TV3326
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1
InChIInChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1
InChIKeyLHXOCOHMBFOVJS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ladostigil (CAS 209349-27-4) as a Dual-Action Cholinesterase and Brain-Selective MAO Inhibitor for Neurodegeneration Research


Ladostigil (TV-3326) is a multimodal small molecule designed by combining the pharmacophores of the MAO-B inhibitor rasagiline and the cholinesterase inhibitor rivastigmine into a single molecular entity [1]. It functions as an orally active dual inhibitor of acetylcholinesterase (AChE) and brain-selective monoamine oxidase (MAO), with reported in vitro IC50 values of 31.8 μM for AChE and 37.1 μM for MAO-B [2]. The compound exhibits neuroprotective, antioxidant, and anti-inflammatory activities in preclinical models and has advanced to Phase II clinical evaluation for mild cognitive impairment (MCI) [3][4].

Why Ladostigil Cannot Be Replaced by Standard Cholinesterase Inhibitors or Selective MAO-B Inhibitors


Ladostigil possesses a unique dual pharmacological profile that is not replicable by simple combination therapy with existing drugs like rivastigmine or rasagiline. As a single molecular entity incorporating both a carbamate ChE-inhibiting moiety and a propargylamine MAO-inhibiting/neuroprotective moiety, ladostigil achieves brain-selective MAO-A/B inhibition with minimal peripheral MAO inhibition, thereby reducing the risk of tyramine-induced hypertensive crisis associated with non-selective irreversible MAO inhibitors [1]. In contrast, its S-isomer TV3279 retains cholinesterase inhibitory activity but lacks MAO inhibition, providing a direct intra-class comparator that isolates the contribution of MAO inhibition to neuroprotection [2]. This molecular integration of multiple targets into a single, brain-penetrant compound confers a pharmacological signature that cannot be achieved by simply co-administering individual agents, which would have distinct and potentially non-overlapping pharmacokinetic and tissue distribution profiles.

Quantitative Differentiation of Ladostigil Against Key Comparators: A Data-Driven Evidence Guide


Dual Target Engagement: Ladostigil's Concurrent AChE and MAO-B Inhibition Versus Single-Target Comparators

Ladostigil demonstrates concurrent inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) in a single molecule. In vitro, it inhibits MAO-B with an IC50 of 37.1 μM and AChE with an IC50 of 31.8 μM [1]. In contrast, rivastigmine is a potent AChE and butyrylcholinesterase inhibitor but lacks MAO inhibitory activity, while rasagiline is a selective, irreversible MAO-B inhibitor (IC50 in the nanomolar range, approximately 256 nM for human MAO-B) but has no cholinesterase inhibitory activity [2]. The S-isomer of ladostigil, TV3279, retains ChE inhibitory activity but completely lacks MAO inhibitory activity, demonstrating that the MAO inhibitory property is stereospecific to the R-enantiomer [3].

Alzheimer's disease dual inhibitor multitarget drug

Neuroprotective Efficacy: Ladostigil Attenuates Caspase-3 Activation with an IC50 of 1.05 μM in Neuronal Cells

In an apoptotic model using human neuroblastoma SK-N-SH cells, ladostigil demonstrated a concentration-dependent decrease in cell death, inhibiting caspase-3 activation with an IC50 of 1.05 μM [1]. This neuroprotective effect was associated with the regulation of Bcl-2 family proteins, specifically reducing pro-apoptotic Bad and Bax levels while inducing anti-apoptotic Bcl-2 expression. Critically, the S-isomer TV3279, which lacks MAO inhibitory activity, exerted comparable neuroprotective properties and regulated APP processing similarly, indicating that these neuroprotective effects are independent of MAO inhibition and likely attributable to the propargylamine moiety [1].

neuroprotection apoptosis oxidative stress

In Vivo Efficacy in Preventing Cognitive Deficits: Ladostigil (1 mg/kg/day) Prevents STZ-Induced Memory Impairment in Rats

In a rat model of Alzheimer's disease induced by intracerebroventricular (icv) injection of streptozotocin (STZ), daily oral administration of ladostigil at 1 mg/kg for one week, both before and after STZ injection, completely prevented the development of glial activation, oxidative-nitrative stress (measured by nitrotyrosine immunoreactivity), and subsequent deficits in episodic and spatial memory (object recognition and place recognition tests) observed in vehicle-treated STZ-injected rats [1]. While no direct head-to-head comparator was used in this specific study, the efficacy at this low dose (1 mg/kg) contrasts with the typical doses required for rivastigmine or donepezil in similar cognitive models, which are often in the range of 0.5-3 mg/kg but lack the concomitant prevention of gliosis and oxidative stress.

cognitive impairment in vivo efficacy Alzheimer's model

Regulation of Amyloid Precursor Protein (APP) Processing: Ladostigil Reduces Holo-APP Protein Levels and Promotes Non-Amyloidogenic Pathway

In SK-N-SH neuroblastoma cells, ladostigil treatment markedly decreased apoptotic-induced levels of holo-APP protein without altering APP mRNA levels, indicating a post-transcriptional mechanism of regulation [1]. Additionally, ladostigil elevated phosphorylated protein kinase C (pPKC) levels and stimulated the release of the non-amyloidogenic alpha-secretase proteolytic pathway, which cleaves APP within the amyloid-beta sequence and precludes the formation of neurotoxic amyloid-beta peptides. This effect was also observed with the S-isomer TV3279, confirming that APP processing regulation is independent of MAO inhibition [1].

amyloid precursor protein APP processing alpha-secretase

Clinical Development Status: Phase II Trial in Mild Cognitive Impairment (NCT01429623) with 10 mg/day Ladostigil

Ladostigil has advanced to a Phase II, randomized, double-blind, placebo-controlled clinical trial (NCT01429623) evaluating the safety and efficacy of low-dose ladostigil (10 mg once daily) in 210 patients with mild cognitive impairment (MCI) over a 3-year period [1]. The primary outcome measure was conversion from MCI to Alzheimer's disease (AD) dementia as determined by a Clinical Dementia Rating (CDR) of 1 or greater. While the trial missed its primary endpoint, ladostigil treatment showed a trend toward a treatment benefit and was associated with benefits on MRI volumetric measures and select cognitive tests [1]. In contrast, the S-isomer TV3279 has not advanced to clinical trials, and the parent compound rasagiline is approved only for Parkinson's disease, not MCI or AD. Rivastigmine is approved for mild-to-moderate AD and Parkinson's disease dementia but has not demonstrated disease-modifying effects in MCI.

clinical trial mild cognitive impairment Phase II

Optimal Research and Procurement Applications for Ladostigil Based on Quantitative Evidence


Investigating Multitarget-Directed Ligand (MTDL) Strategies in Alzheimer's Disease Models

Given its dual inhibition of AChE (IC50 31.8 μM) and MAO-B (IC50 37.1 μM) in a single brain-penetrant molecule [1], ladostigil serves as an ideal tool compound for preclinical studies evaluating the polypharmacology approach in AD. Unlike combination therapies using separate drugs, ladostigil allows researchers to control for pharmacokinetic variables and assess the integrated pharmacological effect of simultaneous cholinergic enhancement and monoaminergic modulation on cognitive and neuropathological outcomes.

Mechanistic Studies of Neuroprotection Independent of Enzyme Inhibition

The demonstration that both ladostigil and its S-isomer TV3279 (which lacks MAO inhibitory activity) exhibit comparable neuroprotective effects—including inhibition of caspase-3 activation (IC50 1.05 μM) and regulation of APP processing—provides a powerful experimental system to dissect MAO-independent neuroprotective mechanisms [2]. Researchers can use the enantiomeric pair to isolate and study the propargylamine moiety's intrinsic neuroprotective signaling pathways, which involve PKC activation, Bcl-2 family protein regulation, and mitochondrial stabilization.

Preclinical Studies Targeting Neuroinflammation and Oxidative Stress in Neurodegeneration

The in vivo finding that low-dose ladostigil (1 mg/kg/day p.o.) prevents glial activation and oxidative-nitrative stress, thereby preserving cognitive function in the STZ rat model, positions ladostigil as a valuable tool for investigating neuroinflammatory components of AD and related dementias [3]. This model allows for the evaluation of compounds that target early glial pathology, an area where standard ChE inhibitors have shown limited efficacy. Procurement of ladostigil for such studies is justified by its unique ability to simultaneously address cholinergic deficits and neuroinflammatory processes.

Clinical Biomarker and Disease-Modification Studies in Prodromal Alzheimer's Disease

The completed Phase II trial (NCT01429623) demonstrating trends toward cognitive benefit and positive MRI volumetric changes in MCI patients treated with 10 mg/day ladostigil over 3 years provides a clinical foundation for further research [4]. Ladostigil can be procured for investigator-initiated trials or biomarker studies aimed at understanding the trajectory of MCI and the potential for disease modification. Its mechanism of action, which includes promoting non-amyloidogenic APP processing via alpha-secretase activation, offers a distinct angle for investigating amyloid-related biomarkers and neuroimaging endpoints.

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